N-(4-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
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Overview
Description
Starting Materials: The imidazo[2,1-b][1,3]thiazole intermediate and an acylating agent such as acetyl chloride or acetic anhydride.
Reaction Conditions: The reaction is typically performed in the presence of a base like pyridine or triethylamine (TEA) to neutralize the generated acid.
Procedure: The acylating agent reacts with the imidazo[2,1-b][1,3]thiazole intermediate to introduce the acetamide group.
Substitution with Methoxyphenyl and Methylphenyl Groups
Starting Materials: The acetamide intermediate, 4-methoxyaniline, and 4-methylbenzyl bromide.
Reaction Conditions: These reactions are often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent.
Procedure: The methoxyphenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Imidazo[2,1-b][1,3]thiazole Core
Starting Materials: 2-aminothiazole and an appropriate aldehyde.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The aldehyde reacts with 2-aminothiazole to form the imidazo[2,1-b][1,3]thiazole core through a cyclization reaction.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the methoxy group to a carboxylic acid or the methyl group to a carboxyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the acetamide group to an amine.
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Substitution
Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Conditions: Typically carried out in polar aprotic solvents.
Products: Substitution of the methoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3).
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- N-(4-methoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- N-(4-methoxyphenyl)-2-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Uniqueness
N-(4-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H19N3O2S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H19N3O2S/c1-14-3-5-15(6-4-14)19-12-24-17(13-27-21(24)23-19)11-20(25)22-16-7-9-18(26-2)10-8-16/h3-10,12-13H,11H2,1-2H3,(H,22,25) |
InChI Key |
UXQSLHBPEWDMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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